N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a furan ring and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with diethylamine, followed by the addition of acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures .
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted amides.
Scientific Research Applications
N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan ring can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-diethylaminoethyl)acrylamide
- N-(2-diethylaminoethyl)prop-2-enamide
- N-(2-diethylaminoethyl)furan-2-carboxamide
Uniqueness
N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide is unique due to the presence of both a furan ring and a diethylamino group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(diethylamino)-2-(furan-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-13(16)14-10-11(15(5-2)6-3)12-8-7-9-17-12/h4,7-9,11H,1,5-6,10H2,2-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWXIOIRRYENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C=C)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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